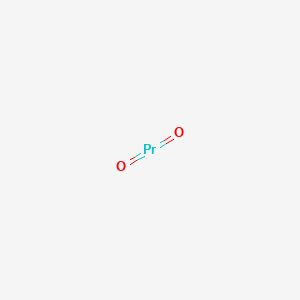
Praseodymium oxide (PrO2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium oxide (PrO2) is an inorganic compound that belongs to the group of rare earth oxides. It is a yellowish-green powder that is insoluble in water and alcohol. PrO2 has attracted the attention of researchers due to its unique physical and chemical properties, which make it suitable for various scientific research applications.
Mécanisme D'action
The mechanism of action of Praseodymium oxide (PrO2) is not well understood. However, it is believed that Praseodymium oxide (PrO2) acts as a catalyst by providing active sites for the reaction to occur. In gas sensing, Praseodymium oxide (PrO2) interacts with the gas molecules, leading to a change in its electrical conductivity. In solid oxide fuel cells, Praseodymium oxide (PrO2) acts as an electrolyte by providing a pathway for the movement of ions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of Praseodymium oxide (PrO2). However, studies have shown that Praseodymium oxide (PrO2) does not have any significant toxic effects on living organisms. It has been reported that Praseodymium oxide (PrO2) can enhance the growth of certain plant species, indicating its potential use in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
Praseodymium oxide (PrO2) has several advantages for lab experiments, including its high stability, low toxicity, and unique physical and chemical properties. However, its limitations include its high cost, difficulty in synthesis, and limited availability.
Orientations Futures
There are several future directions for the research on Praseodymium oxide (PrO2), including the development of new synthesis methods, the investigation of its catalytic properties in various reactions, and the exploration of its potential use in biomedical applications. Further studies are needed to understand the mechanism of action of Praseodymium oxide (PrO2) and its potential use in agriculture and environmental remediation.
Conclusion
Praseodymium oxide (Praseodymium oxide (PrO2)) is an inorganic compound that has attracted the attention of researchers due to its unique physical and chemical properties. It has various scientific research applications, including catalysis, gas sensing, and solid oxide fuel cells. Praseodymium oxide (PrO2) has several advantages for lab experiments, including its high stability, low toxicity, and unique physical and chemical properties. However, its limitations include its high cost, difficulty in synthesis, and limited availability. Further research is needed to explore the potential use of Praseodymium oxide (PrO2) in various fields, including agriculture and environmental remediation.
Méthodes De Synthèse
Praseodymium oxide (PrO2) can be synthesized by various methods, including solid-state reaction, hydrothermal synthesis, and sol-gel method. The solid-state reaction involves heating praseodymium metal or praseodymium oxide with oxygen at a high temperature. The hydrothermal synthesis method involves the reaction of praseodymium nitrate with sodium hydroxide in an autoclave at high temperature and pressure. The sol-gel method involves the preparation of a sol by mixing praseodymium nitrate with a solvent, followed by gelation and calcination at high temperature.
Applications De Recherche Scientifique
Praseodymium oxide (PrO2) has various scientific research applications, including catalysis, gas sensing, and solid oxide fuel cells. It has been used as a catalyst in several reactions, including the oxidation of carbon monoxide, methane, and ethanol. Praseodymium oxide (PrO2) has also been used as a gas sensor for the detection of hydrogen, carbon monoxide, and nitrogen dioxide. In solid oxide fuel cells, Praseodymium oxide (PrO2) has been used as an electrolyte material due to its high ionic conductivity.
Propriétés
Numéro CAS |
12036-05-4 |
|---|---|
Nom du produit |
Praseodymium oxide (PrO2) |
Formule moléculaire |
O2Pr |
Poids moléculaire |
172.906 g/mol |
Nom IUPAC |
dioxopraseodymium |
InChI |
InChI=1S/2O.Pr |
Clé InChI |
BOWRJOSABXTXBI-UHFFFAOYSA-N |
SMILES |
O=[Pr]=O |
SMILES canonique |
O=[Pr]=O |
Autres numéros CAS |
12036-05-4 |
Synonymes |
praseodymium dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





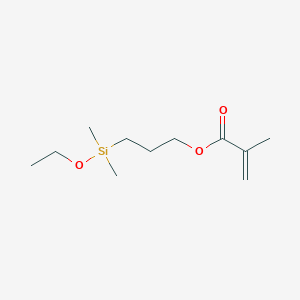
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)



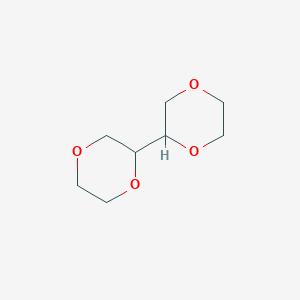
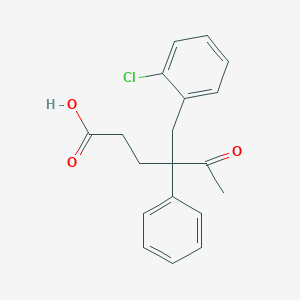
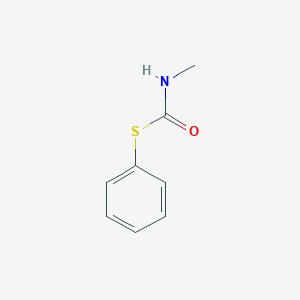
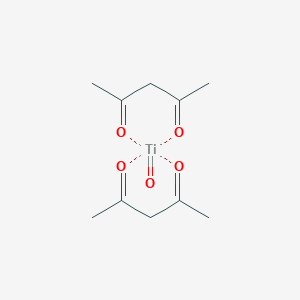
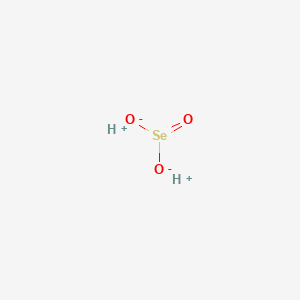
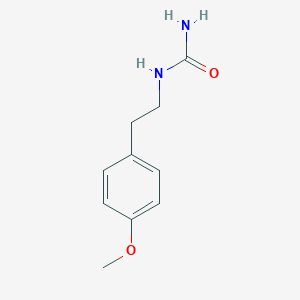
![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)